molecular formula C19H10BrF3N2O2S B409146 6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one

6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B409146
M. Wt: 467.3g/mol
InChI Key: VWFNMCSMCIVOAK-UHFFFAOYSA-N
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Description

6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that features a chromenone core, a thiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process .

Chemical Reactions Analysis

6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C19H10BrF3N2O2S

Molecular Weight

467.3g/mol

IUPAC Name

6-bromo-3-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H10BrF3N2O2S/c20-12-4-5-16-10(6-12)7-14(17(26)27-16)15-9-28-18(25-15)24-13-3-1-2-11(8-13)19(21,22)23/h1-9H,(H,24,25)

InChI Key

VWFNMCSMCIVOAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C(F)(F)F

Origin of Product

United States

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